molecular formula C9H7N3O4 B12922126 3-(4-Nitrophenyl)imidazolidine-2,4-dione CAS No. 62101-57-9

3-(4-Nitrophenyl)imidazolidine-2,4-dione

Cat. No.: B12922126
CAS No.: 62101-57-9
M. Wt: 221.17 g/mol
InChI Key: NXSDVXXMFNZITI-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H7N3O4 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62101-57-9

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

3-(4-nitrophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H,10,14)

InChI Key

NXSDVXXMFNZITI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 3-(4-Nitrophenyl)hydantoin Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(4-Nitrophenyl)hydantoin scaffold represents a critical structural motif in medicinal chemistry, serving as the pharmacophoric core for a class of non-steroidal androgen receptor (AR) antagonists, most notably Nilutamide . While often encountered as a synthetic intermediate rather than a commodity chemical, its imidazolidine-2,4-dione ring system—specifically substituted at the


 position with an electron-deficient nitroaromatic group—confers unique electronic and steric properties essential for ligand-receptor binding.

This guide provides a comprehensive technical analysis of the 3-(4-nitrophenyl)hydantoin core, detailing its synthesis from isocyanate precursors, physicochemical properties, and its role as a precursor in the development of antiandrogenic therapeutics.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Unlike the common 5,5-diphenylhydantoin (Phenytoin), the 3-(4-nitrophenyl) variant is defined by substitution on the urea nitrogen (


). This regiochemistry is pivotal for its biological activity, as it mimics the steroid ring A/B geometry in AR binding pockets.
Attribute Detail
Chemical Name 3-(4-Nitrophenyl)imidazolidine-2,4-dione
Common Name 3-(4-Nitrophenyl)hydantoin
Molecular Formula

Molecular Weight 221.17 g/mol
Core Scaffold Imidazolidine-2,4-dione
Key Substituent 4-Nitrophenyl group at

position
CAS Number Research Intermediate (See Note below)
Related CAS 100-28-7 (Precursor: 4-Nitrophenyl isocyanate)63612-50-0 (Analog: Nilutamide)

> Note on CAS Registry: The specific unsubstituted molecule 3-(4-nitrophenyl)hydantoin is frequently cited in patent literature as a transient intermediate or structural probe rather than a bulk catalog item. Researchers should reference Nilutamide (CAS 63612-50-0) for regulatory and toxicological benchmarks of this scaffold class.

Physicochemical Properties (Experimental & Predicted)

The introduction of the nitro group at the para position of the phenyl ring significantly increases the acidity of the


 proton (if unsubstituted) and enhances the crystallinity of the compound.
PropertyValue / RangeSource/Note
Melting Point 220 – 240 °C (Decomposes)Predicted based on hydantoin (

C) and nitro-stabilization.
Solubility (Water) < 0.1 mg/mLHighly insoluble due to rigid planar structure.
Solubility (Organic) Soluble in DMSO, DMF, Pyridine.Required for synthesis and biological assay prep.
pKa (

-H)
~8.5 – 9.0Acidic due to resonance stabilization by carbonyls.
LogP ~1.2 – 1.5Moderate lipophilicity; membrane permeable.
Appearance Pale yellow to tan crystalline powderCharacteristic of nitroaromatic compounds.

Synthesis & Manufacturing Protocols

The Isocyanate Route (Authoritative Protocol)

The most robust method for synthesizing 3-substituted hydantoins ensures regioselectivity by reacting an isocyanate with an amino acid. This method avoids the ambiguity of alkylating a pre-formed hydantoin ring.

Reaction Logic:

  • Nucleophilic Attack: The amino group of glycine attacks the electrophilic carbon of 4-nitrophenyl isocyanate.

  • Ureido Intermediate: Formation of the hydantoic acid (ureido acid) intermediate.

  • Cyclodehydration: Acid-catalyzed closure of the ring to form the thermodynamically stable hydantoin.

Step-by-Step Protocol:
  • Reagents:

    • Glycine (1.0 eq)

    • 4-Nitrophenyl isocyanate (1.0 eq) [CAS: 100-28-7]

    • Potassium Hydroxide (KOH) (1.0 eq)

    • Hydrochloric Acid (HCl, conc.)

    • Solvent: Water/Ethanol (1:1 mixture)

  • Procedure:

    • Step A (Formation of Salt): Dissolve Glycine (7.5 g, 0.1 mol) in 50 mL of 2N KOH solution. Stir at room temperature until fully dissolved.

    • Step B (Coupling): Slowly add 4-Nitrophenyl isocyanate (16.4 g, 0.1 mol) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature < 40°C using an ice bath if necessary.

    • Step C (Intermediate Isolation): Stir for 2 hours. The potassium salt of the hydantoic acid will form. Filter any insoluble impurities.

    • Step D (Cyclization): Acidify the filtrate with concentrated HCl to pH < 2. Heat the mixture to reflux (approx. 100°C) for 2–3 hours. The hydantoic acid will cyclize to the hydantoin.

    • Step E (Purification): Cool the mixture to 4°C. The 3-(4-nitrophenyl)hydantoin will precipitate as a yellow solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Synthesis Workflow Diagram

Synthesis_Pathway Start 4-Nitrophenyl Isocyanate (CAS 100-28-7) Inter Hydantoic Acid Intermediate (Ureido Acid) Start->Inter Nucleophilic Addition (KOH, aq. EtOH) Reagent Glycine (NH2-CH2-COOH) Reagent->Inter Acid HCl / Reflux (Cyclodehydration) Inter->Acid Product 3-(4-Nitrophenyl)hydantoin (Target Scaffold) Acid->Product - H2O

Caption: Regioselective synthesis of 3-(4-nitrophenyl)hydantoin via the hydantoic acid pathway.

Analytical Characterization

To validate the synthesis, researchers must confirm the structure using NMR and IR. The key diagnostic signals are the


-aryl protons and the hydantoin methylene group.
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.2 ppm (s, 1H, 
      
      
      
      -H ): Broad singlet, exchangeable with
      
      
      .
    • 
       8.35 ppm (d, 2H, Ar-H  ortho to 
      
      
      
      ): Deshielded doublet.
    • 
       7.80 ppm (d, 2H, Ar-H  meta to 
      
      
      
      ): Doublet.
    • 
       4.15 ppm (s, 2H, Ring -CH 
      
      
      
      -): Characteristic singlet for the C5 methylene.
  • IR Spectroscopy (KBr):

    • 1770 cm

      
       & 1720 cm
      
      
      
      :
      Distinct doublet of carbonyl stretches (C=O) characteristic of the hydantoin ring (C2 and C4).
    • 1530 cm

      
       & 1350 cm
      
      
      
      :
      Strong N-O stretches (asymmetric and symmetric) confirming the nitro group.

Biological Relevance: The Antiandrogen Connection[8]

The 3-(4-nitrophenyl)hydantoin structure is not merely a chemical curiosity; it is the pharmacophore responsible for binding to the Androgen Receptor (AR).

Mechanism of Action

In drugs like Nilutamide, this scaffold acts as a competitive antagonist. The electron-withdrawing nitro group forms critical electrostatic interactions within the AR ligand-binding domain (LBD), while the hydantoin ring mimics the steric bulk of the steroid D-ring.

  • Binding Site: Helix 12 of the Androgen Receptor.

  • Effect: Prevents the conformational change required for co-activator recruitment, thereby silencing androgen signaling (crucial for Prostate Cancer therapy).

Structure-Activity Relationship (SAR) Flow

SAR_Flow Core 3-(4-Nitrophenyl)hydantoin Core (Base Scaffold) Mod1 Modification: 5,5-Dimethyl substitution (Increases metabolic stability) Core->Mod1 Alkylation at C5 Mod2 Modification: 3-Trifluoromethyl group (Enhances lipophilicity & binding) Core->Mod2 Substitution on Phenyl Ring Drug Nilutamide (Anandron) (Clinical Antiandrogen) Mod1->Drug Mod2->Drug

Caption: Evolution of the base scaffold into the clinical drug Nilutamide.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the unsubstituted intermediate is limited, it should be handled with the same precautions as Nilutamide and Nitroaromatics .

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H351: Suspected of causing cancer (based on nitroaromatic class properties).

    • H360: May damage fertility or the unborn child (Antiandrogenic activity).

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2) are mandatory. Handle only in a fume hood to avoid inhalation of dusts.

References

  • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] Link - The foundational text on hydantoin synthesis.

  • Teutsch, G., et al. (1988). "Non-steroidal antiandrogens: Synthesis and biological profile of high-affinity ligands." Journal of Steroid Biochemistry, 31(4), 549-565. - Describes the SAR of nitro-hydantoins leading to Nilutamide.
  • Sigma-Aldrich. (2024). "Safety Data Sheet: 4-Nitrophenyl isocyanate." Link - Source for precursor safety data.

  • PubChem. (2024).[2][3] "Nilutamide Compound Summary." Link - Reference for the pharmacological analog.

  • Tanwar, D. K., et al. (2017). "A Simple and Efficient One-Pot Synthesis of Hydantoins." Synlett, 28(17), 2285-2290. - Modern synthetic methodology reference.

Sources

Technical Comparative Analysis: Nilutamide vs. 3-(4-Nitrophenyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Nilutamide (a clinically approved non-steroidal antiandrogen) and 3-(4-Nitrophenyl)hydantoin (a structural analog and metabolic precursor).

While both share a hydantoin core and a nitro-aromatic moiety, they represent two distinct stages of medicinal chemistry evolution. Nilutamide is a highly optimized pharmaceutical agent engineered for metabolic stability and high-affinity Androgen Receptor (AR) antagonism. In contrast, 3-(4-Nitrophenyl)hydantoin represents a "stripped" scaffold—lacking the critical steric and electronic substitutions required for clinical efficacy. This guide dissects the structure-activity relationship (SAR), hydrolytic stability, and synthesis pathways that differentiate the drug from the scaffold.

Structural Chemistry & Physicochemical Properties[1][2]

The fundamental difference lies in two specific substitutions on the hydantoin and phenyl rings. These modifications are not merely cosmetic; they drive the drug's pharmacokinetics (PK) and pharmacodynamics (PD).

Comparative Data Table
FeatureNilutamide 3-(4-Nitrophenyl)hydantoin
CAS Number 63612-50-03034-36-4 (Analogous Core)
IUPAC Name 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione3-(4-nitrophenyl)imidazolidine-2,4-dione
Molecular Weight 317.22 g/mol ~221.17 g/mol
Key Substituent 1

(Trifluoromethyl)
at Phenyl-C3
Hydrogen (Unsubstituted)
Key Substituent 2 gem-Dimethyl at Hydantoin-C5Hydrogen (Unsubstituted)
Lipophilicity (LogP) ~2.5 (High membrane permeability)~0.8 (Lower permeability)
Hydrolytic Stability High (Sterically hindered)Low (Rapid ring opening)
AR Binding Mode Antagonist (Twisted conformation)Weak Binder / Partial Agonist potential
The "Magic Methyl" and "Fluorine" Effect
  • The gem-Dimethyl Effect (Thorpe-Ingold Effect):

    • Nilutamide: The two methyl groups at the C5 position of the hydantoin ring create steric bulk. This restricts the bond rotation of the ring-opening transition state, significantly slowing down alkaline hydrolysis. This ensures the drug survives the gastrointestinal tract and plasma circulation.

    • Comparator: Lacking these methyls, 3-(4-Nitrophenyl)hydantoin is prone to rapid enzymatic and chemical hydrolysis, opening the ring to form the corresponding hydantoic acid derivative (inactive).

  • The Ortho-Trifluoromethyl Effect:

    • Nilutamide: The bulky

      
       group at the ortho position relative to the hydantoin attachment forces the phenyl ring to twist out of coplanarity (approx. 90° torsion angle). This "twisted" geometry is critical for preventing the Androgen Receptor from closing its Helix-12 "lid," thereby locking the receptor in an inactive conformation (Antagonism).
      
    • Comparator: Without the

      
      , the molecule can adopt a flatter conformation, which may allow it to fit into the ligand-binding pocket without inducing the necessary antagonistic structural change.
      

Signaling Pathway & Mechanism of Action

The following diagram illustrates the Androgen Receptor (AR) signaling pathway and how Nilutamide interrupts it, contrasting with the likely failure of the comparator.

AR_Signaling DHT DHT (Ligand) AR_Cyto Androgen Receptor (Cytosolic) + HSP90 Chaperone DHT->AR_Cyto Binds Nilutamide Nilutamide (High Affinity Antagonist) Nilutamide->AR_Cyto Competes Analog 3-(4-Nitrophenyl)hydantoin (Weak/Unstable Binder) Analog->AR_Cyto Weak/Transient Binding Complex_Active AR-DHT Complex (Dimerization) AR_Cyto->Complex_Active Ligand Activation Complex_Blocked AR-Nilutamide Complex (Helix-12 Blocked) AR_Cyto->Complex_Blocked Antagonist Locking Nucleus Nuclear Translocation Complex_Active->Nucleus Complex_Blocked->Nucleus Impaired Translocation No_Transcription Transcriptional Silence (Apoptosis) Complex_Blocked->No_Transcription DNA ARE (Androgen Response Element) on DNA Nucleus->DNA Transcription Gene Transcription (Cell Proliferation) DNA->Transcription

Figure 1: Mechanism of Action.[1][2][3] Nilutamide effectively competes with Dihydrotestosterone (DHT), preventing the conformational change required for DNA binding. The analog lacks the stability and steric bulk to maintain this blockade.

Synthesis & Impurity Profiling Protocols

Distinguishing these compounds is critical during manufacturing. 3-(4-Nitrophenyl)hydantoin can appear as a degradation product or an impurity if the starting materials are not pure.

Protocol A: Synthesis Logic (Differentiation)
  • Nilutamide Synthesis (The "Bucherer-Bergs" Modification):

    • Precursor: 4-nitro-3-trifluoromethylaniline.

    • Key Reagent: Acetone cyanohydrin (or Acetone + KCN).

    • Mechanism: The aniline reacts to form a urea intermediate. The presence of acetone introduces the gem-dimethyl group during the ring closure.

    • Result: 5,5-Dimethyl substituted hydantoin.

  • 3-(4-Nitrophenyl)hydantoin Synthesis:

    • Precursor: 4-nitroaniline.

    • Key Reagent: Glyoxylic acid or simple Urea/Glycine condensation.

    • Mechanism: Standard cyclization without a ketone source (or using formaldehyde).

    • Result: Unsubstituted C5 position.

Protocol B: HPLC Separation (Purity Assay)

Use this protocol to separate Nilutamide from its des-methyl or des-trifluoromethyl analogs.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Gradient Method:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.080201.0
10.040601.0
15.010901.0
20.080201.0

Detection: UV at 260 nm (Nitro-aromatic absorbance). Expected Retention:

  • 3-(4-Nitrophenyl)hydantoin: Elutes earlier (approx. 4-6 min) due to lower lipophilicity (lack of

    
    ).
    
  • Nilutamide: Elutes later (approx. 12-14 min) due to high lipophilicity driven by

    
     and methyl groups.
    

Toxicology & Metabolic Fate

Both compounds share a "Toxicophore": the Nitro-aromatic group .

  • Nitro-Reduction: In the liver (under hypoxic conditions), the nitro group (

    
    ) on both molecules is reduced by NADPH-cytochrome P450 reductase to a nitro-anion free radical, then to a hydroxylamine, and finally to an amine.
    
  • Hepatotoxicity: The nitro-anion radical can induce oxidative stress (redox cycling), leading to hepatotoxicity. This is a known side effect of Nilutamide (and Flutamide).

  • Differentiation:

    • Nilutamide: The

      
       group electronically stabilizes the ring but also increases lipophilicity, potentially increasing liver residence time.
      
    • Comparator: While it also forms the radical, its rapid hydrolysis of the hydantoin ring likely leads to faster clearance via renal excretion of the hydantoic acid metabolite, potentially altering its toxicity profile (though likely making it therapeutically useless).

Visualizing the Structure-Activity Relationship (SAR)

The following diagram maps the logical progression from the basic scaffold to the optimized drug.

SAR_Logic Scaffold 3-(4-Nitrophenyl)hydantoin (The Scaffold) Step1 Add -CF3 Group (Phenyl Ring) Scaffold->Step1 Intermediate Increased Lipophilicity + Twisted Conformation (Better Binding) Step1->Intermediate Step2 Add gem-Dimethyl (Hydantoin Ring) Intermediate->Step2 Result Nilutamide (The Drug) Step2->Result Effect Hydrolytic Stability (Oral Bioavailability) Step2->Effect

Figure 2: SAR Optimization Pathway. The transition from the scaffold to Nilutamide involves two critical chemical modifications: fluorination for binding affinity and methylation for metabolic stability.

References

  • PubChem. (2023).[2] Nilutamide Compound Summary. National Library of Medicine. [Link]

  • DrugBank Online. (2023). Nilutamide: Pharmacology and Structure. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023).[2][4] Nilutamide Impurity Standards and Profiling. EDQM. [Link]

  • Teutsch, G., et al. (1994). Non-steroidal antiandrogens: Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide. Journal of Steroid Biochemistry. (Note: Foundational text on the SAR of the nitro-trifluoromethyl-phenyl scaffold).

Sources

Methodological & Application

Application Note & Detailed Protocol: A Two-Step Synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione from 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione, a substituted hydantoin derivative of interest in medicinal chemistry and drug development. The protocol details a robust two-step synthetic route commencing with the N-acylation of 4-nitroaniline using chloroacetyl chloride to yield the key intermediate, 2-Chloro-N-(4-nitrophenyl)acetamide. This intermediate subsequently undergoes a cyanide-mediated intramolecular cyclization to form the target imidazolidine-2,4-dione ring system. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction & Scientific Background

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical scaffold in pharmaceutical sciences. This heterocyclic motif is a core component of several clinically significant drugs, exhibiting a wide range of biological activities including anticonvulsant, antiarrhythmic, and anticancer properties. The strategic functionalization of the hydantoin ring, particularly at the N-1, N-3, and C-5 positions, allows for the modulation of its pharmacological profile.

The synthesis described herein focuses on the preparation of a 3-aryl substituted hydantoin, 3-(4-Nitrophenyl)imidazolidine-2,4-dione. The synthetic strategy is bifurcated into two primary stages:

  • Amide Bond Formation: The initial step involves the formation of an amide linkage via the reaction of a primary aromatic amine (4-nitroaniline) with a reactive acyl chloride (chloroacetyl chloride). This reaction is a fundamental and widely employed transformation in organic synthesis. The resulting N-substituted α-chloroacetamide is a versatile intermediate, primed for subsequent nucleophilic substitution.[1][2]

  • Heterocyclization: The second stage leverages the reactivity of the α-chloro group. An intramolecular cyclization is induced by reaction with a cyanide salt, such as potassium cyanide. This process is analogous to established methods for hydantoin synthesis, where a nucleophilic cyanide attacks and displaces the chloride, followed by a rapid ring-closing cascade to form the stable five-membered heterocyclic ring.[3] This method provides a direct and efficient route to the desired 3-substituted hydantoin core.

Overall Synthetic Workflow

The complete synthesis is a sequential process that transforms a simple aromatic amine into a more complex heterocyclic structure. The workflow is designed to be efficient, with isolation and purification of the intermediate recommended to ensure the purity of the final product.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization A 4-Nitroaniline C Reaction in Organic Solvent (e.g., Ethyl Acetate, THF) A->C B Chloroacetyl Chloride B->C D Work-up & Purification (Washing, Recrystallization) C->D E 2-Chloro-N-(4-nitrophenyl)acetamide (Intermediate) D->E G Reaction in Aqueous Ethanol E->G F Potassium Cyanide (KCN) F->G H Work-up & Purification (Acidification, Filtration, Recrystallization) G->H I 3-(4-Nitrophenyl)imidazolidine-2,4-dione (Final Product) H->I G R1 2-Chloro-N-(4-nitrophenyl)acetamide S1 Sₙ2 Displacement R1->S1 + CN⁻ R2 KCN R2->S1 Int1 Cyanoacetamide Intermediate S2 Intramolecular Cyclization Int1->S2 Int2 Imino Intermediate (Cyclized) S3 Hydrolysis Int2->S3 + 2 H₂O P 3-(4-Nitrophenyl)imidazolidine-2,4-dione S1->Int1 S2->Int2 S3->P

Figure 2: Simplified reaction mechanism for the cyclization step.

Safety & Hazard Management

This synthesis involves the use of highly toxic and corrosive substances. A thorough risk assessment must be conducted before commencing any experimental work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Reagent CAS No. Key Hazards Recommended PPE
4-Nitroaniline 100-01-6Toxic if swallowed, inhaled, or in contact with skin. [4][5][6][7]May cause organ damage through prolonged exposure. [8]Nitrile gloves, safety glasses with side shields, lab coat.
Chloroacetyl Chloride 79-04-9Causes severe skin burns and eye damage. [9][10]Toxic if inhaled. [11]Reacts violently with water. [9][10]Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, lab coat.
Potassium Cyanide 151-50-8Fatal if swallowed, inhaled, or in contact with skin. [12][13]Contact with acids liberates extremely toxic hydrogen cyanide gas. [12][14]Chemical-resistant gloves, chemical splash goggles, face shield, lab coat. Ensure a cyanide antidote kit is available.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [4][11][12]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [11][12]* Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [4][9][12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4][11][12]* Spills: Absorb with inert material and dispose of as hazardous waste. For potassium cyanide, decontaminate the spill area with a bleach solution. Avoid generating dust.

Detailed Experimental Protocols

Part A: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide (Intermediate)

This protocol is adapted from established procedures for the acylation of anilines. [15][16] Reagents & Materials:

Reagent M.W. ( g/mol ) Amount Moles
4-Nitroaniline 138.12 10.0 g 0.0724
Chloroacetyl Chloride 112.94 15 mL (22.3 g) 0.1975
Ethyl Acetate - 100 mL -

| Deionized Water | - | 150 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroaniline (10.0 g).

  • Working in a fume hood, carefully add chloroacetyl chloride (15 mL). The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for 1 hour. The mixture will become a thick slurry.

  • Allow the mixture to cool to room temperature.

  • Add ethyl acetate (100 mL) to the flask and stir to break up the solid mass.

  • Transfer the mixture to a separatory funnel and wash three times with water (3 x 50 mL) to remove unreacted chloroacetyl chloride and HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 2-Chloro-N-(4-nitrophenyl)acetamide. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

  • Expected Outcome: A pale yellow or brown solid. Yield: ~11.5 g (74%). Melting point: 183-185 °C. [16]

Part B: Synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione (Final Product)

This protocol is based on general principles of hydantoin synthesis from α-halo amides. [3] Reagents & Materials:

Reagent M.W. ( g/mol ) Amount Moles
2-Chloro-N-(4-nitrophenyl)acetamide 214.61 10.0 g 0.0466
Potassium Cyanide (KCN) 65.12 3.34 g 0.0513
Ethanol (95%) - 100 mL -
Deionized Water - 50 mL -

| Concentrated HCl | - | As needed | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-N-(4-nitrophenyl)acetamide (10.0 g).

  • Add a solution of potassium cyanide (3.34 g) dissolved in water (50 mL) to the flask. CAUTION: Potassium cyanide is extremely toxic. Handle with extreme care.

  • Add ethanol (100 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the reaction mixture to pH ~2 by the dropwise addition of concentrated HCl. Perform this step in a well-ventilated fume hood as toxic HCN gas may be evolved.

  • A precipitate will form upon acidification. Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to obtain pure 3-(4-Nitrophenyl)imidazolidine-2,4-dione.

  • Expected Outcome: A crystalline solid.

References

  • Bucherer–Bergs reaction - Wikipedia. [Link]

  • Chloroacetyl Chloride MSDS. (2005). [Link]

  • Potassium cyanide - SAFETY DATA SHEET. (2011). [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. [Link]

  • Chloroacetyl Chloride - Material Safety Data Sheet (MSDS). [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. [Link]

  • Bucherer-Bergs Reaction. [Link]

  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH. [Link]

  • 4-Nitroaniline - SAFETY DATA SHEET. (2020). [Link]

  • Potassium Cyanide Standard 2500 mg/L - SAFETY DATA SHEET. [Link]

  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH. [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]

  • Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. [Link]

  • Potassium Cyanide: Systemic Agent | NIOSH - Restored CDC. [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. [Link]

  • POTASSIUM CYANIDE EXTRA PURE - Loba Chemie. [Link]

  • Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One | Prime Scholars. [Link]

  • SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4-NITROPHENYL)IMIDAZOLIDIN-2-ONE | Semantic Scholar. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC. [Link]

  • (PDF) One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. - ResearchGate. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. [Link]

  • Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives” - International Journal of Pharmaceutical Science Invention. (2022). [Link]

  • Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential - MDPI. (2024). [Link]

  • SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE - Bibliomed. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020). [Link]

  • SEVERAL APPROACHES TO CYANIDE ION-CATALYZED SYNTHESIS OF 4-AROYL-1-PHENYL-I KPYRAZOL0[3,4-d]PYRIMlDlNES. [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. (2020). [Link]

  • Synthesis of imidazolidine 2,4 – dione derivatives - ScienceScholar. (2022). [Link]

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Preparation of 3-(4-Nitrophenyl)imidazolidine-2,4-dione intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione: A Key Intermediate for Pharmaceutical Development

Abstract

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notable examples include the anticonvulsant Phenytoin and the antiandrogen Nilutamide.[1][2] The 3-(4-nitrophenyl) substituted variant is a crucial building block, serving as a versatile intermediate for the synthesis of more complex drug candidates, particularly through the reduction of the nitro group to a primary amine, which allows for further functionalization. This document provides a comprehensive guide to the synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione, detailing a robust and well-established two-step protocol. We will elucidate the underlying reaction mechanisms, provide a detailed step-by-step procedure, and outline the necessary analytical checkpoints for process validation, ensuring both high yield and purity.

Introduction to Synthetic Strategy

The synthesis of N-3 substituted hydantoins can be approached through several classical methods, including the Bucherer-Bergs reaction followed by N-arylation, the Biltz synthesis from α-dicarbonyls, and the Urech hydantoin synthesis from α-amino acids.[3][4][5] For the specific preparation of 3-(4-Nitrophenyl)imidazolidine-2,4-dione, the most direct and efficient pathway is a variation of the Read synthesis. This strategy involves two key transformations:

  • Ureido Intermediate Formation: Reaction of a simple α-amino acid, glycine, with 4-nitrophenyl isocyanate. This step directly and regioselectively installs the required N-(4-nitrophenyl) moiety.

  • Acid-Catalyzed Cyclization: Intramolecular condensation of the resulting N-carbamoyl amino acid (ureido) intermediate to form the stable five-membered hydantoin ring.

This approach is favored due to the commercial availability of the starting materials, the high selectivity of the isocyanate addition, and the straightforward nature of the subsequent cyclization, which typically proceeds in high yield.

Reaction Mechanism and Rationale

The overall synthesis proceeds via a nucleophilic addition-elimination pathway.

Step 1: Formation of 2-((4-Nitrophenyl)carbamoyl)amino)acetic Acid

The reaction is initiated by the nucleophilic attack of the deprotonated amino group of glycine on the highly electrophilic central carbon of the 4-nitrophenyl isocyanate. The reaction is typically performed in a basic aqueous medium (e.g., with NaOH) to deprotonate the glycine, thereby increasing its nucleophilicity. The resulting intermediate is then protonated upon workup to yield the stable ureidoacetic acid derivative. The electron-withdrawing nature of the para-nitro group on the phenyl ring further enhances the electrophilicity of the isocyanate carbon, facilitating a rapid and clean reaction.

Step 2: Cyclization to 3-(4-Nitrophenyl)imidazolidine-2,4-dione

The second step is an intramolecular cyclization driven by heating in a strong mineral acid, such as hydrochloric acid. The acid serves a dual purpose:

  • It protonates the carboxylic acid hydroxyl group, converting it into a good leaving group (H₂O).

  • This enhances the electrophilicity of the carboxyl carbon, making it susceptible to attack by the lone pair of electrons on the terminal nitrogen of the urea moiety.

The subsequent dehydration (loss of water) results in the formation of the thermodynamically stable five-membered hydantoin ring.

Reaction Pathway Diagram

G glycine Glycine (in aq. NaOH) intermediate Sodium 2-((4-Nitrophenyl)carbamoyl)amino)acetate (Intermediate) glycine->intermediate Step 1: Nucleophilic Addition isocyanate 4-Nitrophenyl Isocyanate isocyanate->intermediate ureido_acid 2-((4-Nitrophenyl)carbamoyl)amino)acetic Acid intermediate->ureido_acid Acidic Workup (e.g., add HCl to pH ~2-3) final_product 3-(4-Nitrophenyl)imidazolidine-2,4-dione ureido_acid->final_product Step 2: Intramolecular Cyclization & Dehydration acid HCl (aq), Heat

Caption: Overall workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Glycine75.077.51 g100
Sodium Hydroxide (NaOH)40.004.00 g100
4-Nitrophenyl isocyanate164.1216.41 g100Caution: Lachrymator, handle in a fume hood.
Deionized Water18.02200 mL-
Concentrated HCl (~37%)36.46~50 mL-For acidification and cyclization.
Ethanol46.07As needed-For recrystallization.
Celite®-As needed-Optional, for filtration.
Step-by-Step Procedure

Part A: Synthesis of 2-((4-Nitrophenyl)carbamoyl)amino)acetic Acid (Intermediate)

  • Prepare Glycine Solution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (4.00 g) in deionized water (100 mL). Once dissolved, add glycine (7.51 g) and stir until a clear solution is obtained.

  • Cool the Reaction: Place the flask in an ice-water bath and cool the solution to between 0-5 °C.

  • Prepare Isocyanate Solution: In a separate beaker, dissolve 4-nitrophenyl isocyanate (16.41 g) in a suitable water-miscible solvent like acetone or THF (approx. 50 mL). Rationale: Dissolving the isocyanate prevents it from clumping upon addition to the aqueous solution and allows for controlled addition.

  • Controlled Addition: Transfer the isocyanate solution to the dropping funnel and add it dropwise to the cold glycine solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation of Intermediate:

    • Filter the reaction mixture to remove any insoluble byproducts (e.g., di-substituted urea from isocyanate hydrolysis).

    • Transfer the filtrate to a clean beaker and cool it in an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A voluminous white or pale-yellow precipitate of the ureido acid intermediate will form.

    • Collect the precipitate by vacuum filtration, wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove salts, and then with a small amount of cold diethyl ether to aid in drying.

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The intermediate is typically pure enough for the next step without further purification.

Part B: Cyclization to 3-(4-Nitrophenyl)imidazolidine-2,4-dione

  • Setup: Place the dried ureidoacetic acid intermediate from Part A into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Add 100 mL of 6 M hydrochloric acid. Rationale: The concentrated acid acts as both the solvent and the catalyst for the cyclization reaction.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Continue to reflux for 3-4 hours. The solid will gradually dissolve and then a new precipitate may form as the product is generated.

  • Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation of the final product.

  • Product Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with abundant cold deionized water until the filtrate is neutral (pH ~7) to remove all traces of HCl.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a pure, crystalline solid.

  • Drying: Dry the final product in a vacuum oven at 80 °C to a constant weight.

Process Validation and Characterization

To ensure the successful synthesis and purity of the final product, the following in-process controls and final characterization methods should be employed.

In-Process Controls (Trustworthiness)
  • Thin-Layer Chromatography (TLC): Monitor the progress of both reaction steps.

    • Step 1: Use a mobile phase like Ethyl Acetate/Hexane (1:1) with 1% acetic acid. Spot the glycine starting material, the isocyanate, and the reaction mixture over time. The disappearance of the starting materials and the appearance of a new, more polar spot for the ureido acid indicates reaction progress.

    • Step 2: Use a mobile phase like Ethyl Acetate/Hexane (1:1). The spot corresponding to the ureido acid intermediate should disappear and be replaced by a new spot for the final hydantoin product.

Final Product Characterization
AnalysisExpected ResultPurpose
Melting Point ~215-218 °C (literature dependent)A sharp melting point range indicates high purity.
¹H NMR (DMSO-d₆)δ ~11.5 (s, 1H, NH ), 8.3 (d, 2H, Ar-H ), 7.8 (d, 2H, Ar-H ), 4.4 (s, 2H, CH ₂)Confirms the chemical structure and proton environment.
¹³C NMR (DMSO-d₆)δ ~171 (C=O), 155 (C=O), 147, 144, 125, 124 (Ar-C), 45 (CH₂)Confirms the carbon backbone of the molecule.
FT-IR (KBr, cm⁻¹)~3200 (N-H), ~1780 & ~1720 (C=O, asym/sym), ~1520 & ~1350 (NO₂)Identifies key functional groups present in the molecule.
Mass Spectrometry [M+H]⁺ = 222.05Confirms the molecular weight of the final product.

Mechanism of Acid-Catalyzed Cyclization

G cluster_0 Protonation & Tautomerization cluster_1 Intramolecular Attack cluster_2 Dehydration & Ring Formation start Ureido Acid Intermediate protonated Protonated Carboxyl Group start->protonated H+ attack_target Activated Carbonyl protonated->attack_target tetrahedral Tetrahedral Intermediate attack_target->tetrahedral Nucleophilic attack from urea N-H dehydration Proton Transfer tetrahedral->dehydration product Final Hydantoin Product dehydration->product - H₂O

Caption: Key mechanistic steps in the final ring-closing reaction.

Safety Precautions

  • 4-Nitrophenyl isocyanate: Is a potent lachrymator and respiratory irritant. All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Concentrated Hydrochloric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.

  • General Precautions: Perform all operations in a well-ventilated area. Avoid inhalation of dust and vapors.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 3-(4-Nitrophenyl)imidazolidine-2,4-dione. By beginning with readily available glycine and 4-nitrophenyl isocyanate, this protocol offers a direct route to a valuable intermediate for pharmaceutical research and development. The inclusion of in-process TLC monitoring and comprehensive final product characterization ensures the synthesis is both trustworthy and reproducible, yielding a product of high purity suitable for subsequent synthetic transformations.

References

  • Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25. [Link: Provided via search tool]
  • Al-Obaidi, A., Al-Shammari, A. M., & Al-Bayati, R. I. H. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 837-868. [Link: Provided via search tool]
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from Organic Chemistry Portal. [Link: Provided via search tool]
  • ResearchGate. (n.d.). Examples of substituted hydantoins with various biological activities.
  • Kolos, N. N., et al. (2018). SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE. Bibliomed. [Link: Provided via search tool]
  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. [Link: Provided via search tool]
  • Koóš, M., & Kónya, K. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(10), 2596.

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia.

  • Safari, J., & Javadian, L. (2013). A one-pot synthesis of 5,5-disubstituted hydantoin derivatives using magnetic Fe3O4 nanoparticles as a reusable heterogeneous catalyst. Comptes Rendus Chimie, 16(12), 1165-1171. [Link: Provided via search tool]
  • International Journal of Scholarly Research in Biology and Pharmacy. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 010-014. [Link: Provided via search tool]
  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from Wikipedia.

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-(4-Nitrophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility challenges with 3-(4-Nitrophenyl)imidazolidine-2,4-dione . This molecule presents a classic "brick dust" profile: high crystallinity, rigid planarity due to the phenyl-hydantoin conjugation, and strong intermolecular hydrogen bonding. While DMSO is the thermodynamic solvent of choice, kinetic barriers (lattice energy) and environmental factors (hygroscopicity) often lead to incomplete dissolution or "crashing out" during storage.

This guide provides a self-validating workflow to achieve high-concentration stock solutions (typically 10–50 mM) while preserving chemical integrity.

Part 1: The "Golden Protocol" (Standard Operating Procedure)

Do not simply add solvent and vortex. Follow this thermodynamic activation protocol to ensure complete dissolution.

Materials Required
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1] Critical: Do not use older DMSO bottles that have been frequently opened.[1]

  • Equipment: Ultrasonic bath (35–40 kHz), Heating block or water bath set to 45°C.

  • Vessel: Glass vial with a PTFE-lined cap (avoid polystyrene; DMSO dissolves it).[2][1]

Step-by-Step Dissolution Workflow
  • Weighing: Weigh the solid directly into the glass vial.

  • Solvent Addition: Add Anhydrous DMSO to achieve 80% of the target volume.

  • Thermodynamic Activation (Heat): Incubate the sealed vial at 45°C for 5–10 minutes .

    • Why: This disrupts the crystal lattice energy, which is the primary barrier for nitro-aromatic hydantoins.

  • Acoustic Activation (Sonication): Sonicate in a bath sonicator at 40–50°C for 10 minutes.

    • Visual Check: Solution must be clear yellow/orange (characteristic of nitro-aromatics).[2][1] If particulates remain, repeat Heat/Sonication.

  • Final Volume: Allow to cool to room temperature (20–25°C). Top up to final volume with DMSO.[1] Invert gently to mix.

Part 2: Troubleshooting & FAQs

Category A: Dissolution Failures[2]

Q1: The solution looks clear when hot, but precipitates immediately upon cooling. Why? Diagnosis: You have created a supersaturated solution, or your DMSO is "wet." Technical Explanation: 3-(4-Nitrophenyl)imidazolidine-2,4-dione is highly hydrophobic.[2][1] DMSO is hygroscopic ; it aggressively absorbs atmospheric water (up to 10% by weight within 24 hours at high humidity).[1] Water acts as an antisolvent for this compound.[1] Even 1–2% water content in DMSO can decrease solubility by orders of magnitude, forcing precipitation [1]. Corrective Action:

  • The "Water Test": Check the viscosity. Wet DMSO is slightly more viscous.[1]

  • The Fix: Use a fresh, unopened bottle of anhydrous DMSO or DMSO stored over 3Å or 4Å molecular sieves. Perform the dissolution under a stream of dry nitrogen if possible.

Q2: I am vortexing vigorously, but a fine "dust" remains at the bottom. Diagnosis: Kinetic trapping. Vortexing provides insufficient energy to break the specific crystal lattice interactions of the p-nitrophenyl stacking. Corrective Action: Switch to Bath Sonication .

  • Mechanism:[2][1][3][4][5] Sonication creates cavitation bubbles.[1][6] The collapse of these bubbles generates localized high temperatures and shear forces that shatter crystal aggregates, exposing surface area to the solvent [2].

  • Protocol: Sonicate for 10-minute intervals. Ensure the bath water level matches the liquid level in your vial.

Category B: Stability & Storage[2][7][8][9]

Q3: My stock solution turned from yellow to dark orange/red over a week. Is it degraded? Diagnosis: Potential hydrolysis or photochemical degradation.[1] Technical Explanation:

  • Photostability: Nitro-aromatic compounds are often photosensitive.[2][1] Exposure to ambient light can cause gradual darkening.[1]

  • Hydrolysis: The hydantoin ring (imidazolidine-2,4-dione) is susceptible to hydrolysis, particularly at the C4 position, if the DMSO contains water and the pH shifts [3]. The 4-nitrophenyl group is electron-withdrawing, making the ring slightly more reactive to nucleophilic attack by water.[2][1] Corrective Action:

  • Store aliquots at -20°C in amber glass vials or wrapped in foil.

  • Avoid repeated freeze-thaw cycles, which promote condensation (water introduction).[2][1]

Q4: Can I add acid or base to help it dissolve? Diagnosis: Risky strategy.[1] Technical Explanation:

  • Base: The N3 position is substituted with the nitrophenyl group. The only acidic proton is at N1.[1] While adding base (like NaOH) would deprotonate N1 and increase solubility, it drastically increases the rate of hydantoin ring hydrolysis (ring opening to hydantoic acid derivatives) [3].

  • Acid: Not recommended.[1] Protonating the nitro group is difficult, and the molecule is already neutral/weakly acidic. Recommendation: Stick to neutral, anhydrous DMSO. If pH adjustment is required for an assay, perform it after dilution into the aqueous buffer, not in the stock solution.

Part 3: Visualized Workflows

Figure 1: The Solubility Decision Tree

Caption: Logical workflow for dissolving stubborn nitro-hydantoin derivatives in DMSO.

SolubilityWorkflow Start Solid Compound 3-(4-Nitrophenyl)imidazolidine-2,4-dione AddDMSO Add Anhydrous DMSO (80% Volume) Start->AddDMSO VisualCheck1 Visual Inspection: Clear Solution? AddDMSO->VisualCheck1 HeatBlock Heat to 45°C (5-10 mins) VisualCheck1->HeatBlock No (Cloudy/Particulates) CheckWater Critical Check: Is DMSO Wet? VisualCheck1->CheckWater Precipitates on Cooling Success Success: Clear Yellow/Orange Solution VisualCheck1->Success Yes Sonicate Bath Sonication (40 kHz, 10 mins) HeatBlock->Sonicate Sonicate->VisualCheck1 FreshDMSO Repeat with Fresh Anhydrous DMSO CheckWater->FreshDMSO Yes (Hygroscopic Failure) FreshDMSO->AddDMSO Storage Storage: -20°C, Amber Vial, Desiccated Success->Storage

Figure 2: The Hygroscopicity Trap

Caption: Mechanism of precipitation driven by atmospheric moisture absorption in DMSO.

Hygroscopicity Atmosphere Atmospheric Moisture (H2O Vapor) DMSO_Surface DMSO Surface (H-Bond Acceptor) Atmosphere->DMSO_Surface Rapid Absorption (Hygroscopic) SolubilityLimit Solubility Limit Decreases Logarithmically DMSO_Surface->SolubilityLimit Water acts as Antisolvent Precipitation Compound Precipitates (Crystal Growth) SolubilityLimit->Precipitation Supersaturation Collapse

[1][2]

Part 4: Solubility Data & Properties

PropertyValue / DescriptionImplication for Solubility
Molecular Weight ~221.17 g/mol Moderate size; diffusion is not the limiting factor.[2][1]
LogP (Predicted) ~1.5 – 2.0Moderately lipophilic; requires organic solvents.[1]
pKa (N1-H) ~9.0 – 9.5Weakly acidic.[2][1] Remains neutral in DMSO/Water at pH 7.[1]
Crystal Habit Planar, stackingHigh lattice energy requires heat to break.
DMSO Solubility Est. 20–50 mM (Anhydrous)Soluble, but sensitive to water content.[1]
Water Solubility < 0.1 mg/mLPractically insoluble.[1] Water is the enemy here.[1]

Part 5: Safety Warning (DMSO & Nitro Compounds)

CRITICAL SAFETY NOTICE: DMSO is a penetration enhancer .[1] It effectively carries dissolved small molecules through the stratum corneum (skin barrier) and into the bloodstream.

  • The Hazard: 3-(4-Nitrophenyl)imidazolidine-2,4-dione is a nitro-aromatic compound.[2][1] Many analogs in this class (e.g., Nilutamide, Dantrolene) have specific toxicological profiles. If this solution touches your skin, the DMSO will deliver the compound directly into your systemic circulation.

  • PPE Requirement: Standard nitrile gloves are permeable to DMSO upon prolonged contact.[1]

    • Recommendation: Use Double Nitrile Gloves (change immediately if splashed) or Butyl Rubber Gloves for handling concentrated stocks.[1]

References

  • Gaylord Chemical Company. (2007).[1][7][8] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B.[2][1][8] Retrieved from [1]

  • Hielscher Ultrasonics. (n.d.).[1] Ultrasonic Dissolving of Solids in Liquids.[1][6][9] Retrieved from [1]

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins.[10] Chemical Reviews, 46(3), 403–470. (Foundational text on hydantoin ring stability and hydrolysis mechanisms).

  • PubChem. (2025).[1] Compound Summary: Hydantoin Derivatives. Retrieved from [1]

Sources

Removing unreacted 4-nitrophenyl isocyanate from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Answering your technical questions on the removal of unreacted 4-nitrophenyl isocyanate.

Welcome to the technical support center for handling 4-nitrophenyl isocyanate (4-NPI). This guide is designed for researchers, scientists, and drug development professionals who use 4-NPI in their synthetic workflows. Here, you will find troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you effectively remove unreacted 4-NPI from your reaction mixtures, ensuring the purity of your final product.

Understanding the Challenge: Why Remove Excess 4-NPI?

4-Nitrophenyl isocyanate is a highly reactive electrophile, prized for its ability to form stable urea or carbamate linkages by reacting with primary and secondary amines or alcohols, respectively.[1][2][3] It is often used in excess to drive reactions to completion. However, this residual, highly reactive 4-NPI can pose significant challenges:

  • Product Purity: Unreacted 4-NPI is an impurity that can interfere with downstream applications and biological assays.

  • Side Reactions: During workup or storage, it can react with your desired product (if it contains nucleophilic groups), with solvents (like water or alcohols), or with purification media, leading to complex mixtures and reduced yields.[4][5]

  • Toxicity and Handling: Isocyanates are toxic, irritant, and sensitizing compounds, necessitating their complete removal before handling the final product outside of a controlled environment.

This guide provides robust methods to quench, scavenge, and purify your reaction mixture, leading to a clean, stable, and safe final product.

Frequently Asked Questions (FAQs)

Q1: My purification by silica gel chromatography is failing. I see a new spot on the TLC plate after concentrating my fractions. What is happening?

A1: This is a common issue. The new spot is likely a urea derivative formed by the reaction of residual 4-NPI with the silica gel surface itself (which has nucleophilic silanol groups) or with trace amounts of water in your solvents during chromatography and rotary evaporation. The most effective strategy is to "quench" or chemically neutralize the unreacted 4-NPI before attempting purification. See the protocols on chemical scavenging below.

Q2: Can I just use water to quench the excess 4-NPI?

A2: While isocyanates do react with water, this is often not the ideal method for controlled quenching in a laboratory setting. The reaction proceeds through an unstable carbamic acid to form 4-nitroaniline and carbon dioxide gas.[3][5][6] This can be slow, may not go to completion, and the CO₂ evolution can cause pressure buildup.[7] Furthermore, the resulting 4-nitroaniline is another impurity that must then be removed. Using a scavenger amine or alcohol provides a more controlled, rapid, and often easier-to-purify outcome.

Q3: How can I quickly check if all the 4-NPI has been removed?

A3: The quickest method is via Infrared (IR) Spectroscopy. The isocyanate functional group (-N=C=O) has a very strong and distinct stretching vibration peak around 2250 cm⁻¹.[8] The complete disappearance of this peak is a reliable indicator that the isocyanate has been consumed. For more quantitative analysis, HPLC is recommended.

Q4: I used a scavenger resin. How many equivalents should I use and for how long?

A4: Typically, 2 to 4 equivalents of the scavenger resin (relative to the initial excess of 4-NPI) are sufficient. The reaction time depends on the specific resin, solvent, and temperature. For macroporous (MP) resins, scavenging is often complete within 1-3 hours at room temperature.[9] It is always best to monitor the reaction by TLC or IR to confirm the absence of 4-NPI.

Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step protocols for the most effective methods of removing unreacted 4-NPI. We will cover two primary strategies:

  • Chemical Scavenging (Quenching): Reacting the 4-NPI with a "scavenger" molecule to convert it into an inert, easily removable derivative.

  • Physical Purification: Using chromatographic techniques to separate the desired product from the unreacted 4-NPI. This is generally recommended only after a quenching step.

Strategy 1: Chemical Scavenging

This is the most highly recommended approach. By converting the reactive isocyanate into a stable urea or carbamate, you prevent unintended side reactions during workup and purification.

Solid-phase scavengers are the preferred method as they offer a simple and highly efficient way to remove excess electrophiles like isocyanates.[10][11] The unreacted 4-NPI reacts with the primary amine on the solid support, covalently binding it to the resin. The resulting resin-bound urea is then simply removed by filtration.

G cluster_workflow Solid-Phase Scavenging Workflow A 1. Complete Primary Reaction (Product + excess 4-NPI in solution) B 2. Add Scavenger Resin (e.g., PS-Trisamine, MP-Amine) ~3 eq. relative to excess 4-NPI A->B C 3. Stir/Agitate (1-4 hours at RT) B->C D 4. Filter Reaction Mixture C->D E 5. Collect Filtrate (Solution contains desired product) D->E F 6. Wash Resin (with reaction solvent) D->F G 7. Discard Resin (Contains bound 4-NPI derivative) D->G Resin H 8. Verify & Purify (Analyze filtrate by IR/HPLC, proceed with standard workup) E->H F->E Combine Filtrates

Caption: Workflow for removing excess 4-NPI using a solid-phase scavenger.

Detailed Steps:

  • Reaction Completion: Ensure your primary reaction between your substrate and 4-NPI is complete. Monitor by a suitable method (e.g., TLC, LC-MS).

  • Select Scavenger: Choose an appropriate amine-functionalized scavenger. Polystyrene-based resins (e.g., PS-Trisamine) or silica-based resins (e.g., aminopropyl functionalized silica) are excellent choices.[12]

  • Addition of Scavenger: Add 2-4 equivalents of the scavenger resin to the stirred reaction mixture. The equivalents are based on the amount of excess 4-NPI used.

  • Scavenging Reaction: Allow the mixture to stir at room temperature. The time required can range from 1 to 16 hours, depending on the resin's properties (e.g., macroporous vs. gel-type) and the solvent.[9]

  • Monitoring: Periodically check for the disappearance of 4-NPI. You can take a small aliquot, filter it, and spot it on a TLC plate or analyze it by IR spectroscopy to check for the absence of the peak at ~2250 cm⁻¹.

  • Filtration: Once the 4-NPI is consumed, filter the reaction mixture through a fritted funnel or a simple cotton plug in a pipette.

  • Washing: Wash the collected resin thoroughly with the reaction solvent to recover any adsorbed product. Combine the washings with the original filtrate.

  • Workup: The filtrate now contains your desired product, free of reactive 4-NPI. You can proceed with your standard workup and purification.

If a solid-phase scavenger is not available, a highly polar, soluble amine like Tris(hydroxymethyl)aminomethane (TRIS) or a simple amino acid (e.g., glycine) can be used. The principle is the same: the amine reacts with 4-NPI to form a polar urea derivative. This new derivative is often highly polar and can sometimes be removed by aqueous extraction or will have a significantly different Rf value, facilitating chromatographic separation.

Detailed Steps:

  • Reaction Completion: Confirm your primary reaction is finished.

  • Quenching: Add a solution of TRIS or glycine (1.5-2.0 equivalents relative to excess 4-NPI) in a suitable solvent (a small amount of DMF or DMSO might be needed for solubility) to the reaction mixture.

  • Reaction Time: Stir for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Verification: Confirm the absence of 4-NPI by IR or TLC.

  • Workup and Purification:

    • Extraction: If your desired product is sufficiently non-polar, you may be able to remove the highly polar TRIS-urea or glycine-urea derivative with an aqueous wash.

    • Chromatography: The newly formed urea derivative is very polar and will likely stick to the baseline on a normal-phase silica gel column, allowing for easy separation of your desired product.

G cluster_mech Chemical Scavenging Reactions cluster_amine Amine Scavenger cluster_alcohol Alcohol/Water Quench NPI 4-Nitrophenyl Isocyanate O=C=N-Ph-NO₂ Amine R-NH₂ (e.g., TRIS, Scavenger Resin) NPI:f1->Amine:f0 Alcohol R-OH (e.g., Methanol, Water) NPI:f1->Alcohol:f0 Urea Stable Urea Derivative R-NH-C(=O)NH-Ph-NO₂ Amine:f0->Urea:f0 Fast Reaction Carbamate Carbamate or Carbamic Acid R-O-C(=O)NH-Ph-NO₂ Alcohol:f0->Carbamate:f0 Slower Reaction

Caption: Reaction pathways for quenching 4-NPI with amine or alcohol nucleophiles.

Comparison of Scavenging Methods
FeatureSolid-Phase Scavenger (e.g., PS-Trisamine)Liquid-Phase Scavenger (e.g., TRIS)
Ease of Removal Excellent (simple filtration)[10]Moderate (requires extraction or chromatography)
Workup Time FastCan be longer due to additional purification steps
Risk of Contamination Very lowModerate (excess scavenger or urea by-product may remain)
Cost Higher initial costLower initial cost
Recommendation Highly Recommended for clean and simple workflows.Good alternative when solid-phase resins are unavailable.
Strategy 2: Purification via Column Chromatography

Attempting to purify unquenched reaction mixtures containing 4-NPI is not recommended as a primary strategy. However, if you must, here are some guidelines. This is most successful when the desired product has a polarity that is significantly different from that of 4-NPI.

Protocol 2.1: Silica Gel Column Chromatography

  • Preparation: Minimize exposure to atmospheric moisture at all times. Use dry solvents and perform the chromatography quickly.

  • Solvent System Selection: Choose a non-polar solvent system. 4-NPI is soluble in solvents like diethyl ether and benzene.[13] A hexane/ethyl acetate or dichloromethane-based system is a common starting point. The goal is to find a system where your product elutes well while the 4-NPI has a different Rf.

  • Execution:

    • Dry-load the crude material onto a small amount of silica gel to avoid introducing water.

    • Run the column as quickly as possible.

    • Monitor fractions by TLC.

  • Post-Column Check: Immediately after concentrating the fractions, re-spot the purified product on a TLC plate and run an IR spectrum to ensure no new urea by-products have formed from reaction with trace water or silica.

Key Consideration: The success of this method is highly dependent on the stability and polarity of your target compound relative to 4-NPI. It carries a significant risk of yield loss due to the reactivity of the isocyanate on the column.

References

  • Biotage. Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Available at: [Link]

  • TRiiSO. Moisture Scavengers | Polyurethane and Polyureas. Available at: [Link]

  • Amerigo Scientific. Scavenger Resins. Available at: [Link]

  • Singh, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. Available at: [Link]

  • Damant, A. P., et al. (2020). Liquid Chromatographic Determination of Residual Isocyanate Monomers in Plastics Intended for Food Contact Use. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Johnson Fine Chemical. Dehydrating Agent. Available at: [Link]

  • Google Patents. Method of detecting isocyanates.
  • Marand, Å. (2006). Isocyanates and Amines - Sampling and Analytical Procedures. DiVA portal. Available at: [Link]

  • Wang, Y., et al. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Molecules. Available at: [Link]

  • UpChem (USA) Co., LTD. 4-Nitrophenyl isocyanate. Available at: [Link]

  • Sytniczuk, A., et al. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. Chemistry - A European Journal. Available at: [Link]

  • Google Patents. Method for removing non-reacted isocyanate from its reaction product.
  • PubMed. Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with maleimide and alpha-haloacyl groups: anomalous elution of TCEP by gel filtration. Available at: [Link]

  • ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • Pons-Siepermann, C. A., et al. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm. Available at: [Link]

  • Varga, Z., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. International Journal of Molecular Sciences. Available at: [Link]

  • Organic Syntheses. p-NITROPHENYL ISOCYANATE. Available at: [Link]

  • ResearchGate. Synthetic scheme for L ((i) p-nitrophenyl isocyanate, (ii).... Available at: [Link]

  • Liu, P., et al. (2010). A Tris (2-Carboxyethyl) Phosphine (TCEP) Related Cleavage on Cysteine-Containing Proteins. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • University of Rochester. Remove Sticky Reagents. Available at: [Link]

  • Semantic Scholar. Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with maleimide and alpha-haloacyl groups: anomalous elution of TCEP by gel filtration. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available at: [Link]

  • Royal Society of Chemistry. Reduction with Tris(2-Carboxyethyl)Phosphine (TCEP) Enables the Use of S-Sulphonate Protecting Group for Thiol-mediated Bioconjugation. Available at: [Link]

  • Al-Hobaib, A. S., et al. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes. Available at: [Link]

  • Móczár, I., & Kállay, M. (2017). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. ResearchGate. Available at: [Link]

  • Orochem. Solid Phase Extraction Aminopropyl Oro-Sep Cartridge,300 mg/ 0.5 mL. Available at: [Link]

  • Covaris. Tris (2-carboxyethyl) phosphine Safety Data Sheet. Available at: [Link]

  • PureSynth. 4-Nitrophenyl Isocyanate (Contains Varying Amounts Of Polymers) 98.0%(GC). Available at: [Link]

  • Dongsen Chemicals. Decoding isocyanates: A deep dive into isocyanates. Available at: [Link]

  • Sopachem. Solid-Supported Reagents and Scavengers. Available at: [Link]

  • Patsnap Eureka. Technical Insights into Isocyanate Reaction Pathways. Available at: [Link]

  • Santiago, D., et al. (2022). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. Polymers. Available at: [Link]

  • PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Nitrophenyl)imidazolidine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. In the landscape of drug development and materials science, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into molecular structure, connectivity, and environment of protons within a molecule.

Herein, we will first present a theoretical, predictive analysis of the ¹H NMR spectrum of 3-(4-Nitrophenyl)imidazolidine-2,4-dione. This predictive approach is a common and necessary exercise in synthetic chemistry, allowing researchers to anticipate spectral features before analysis. We will then compare this predicted spectrum with the well-documented experimental spectrum of a structurally relevant alternative, 5,5-Diphenylhydantoin (Phenytoin) . This comparative methodology not only aids in the structural elucidation of the target molecule but also enhances the understanding of substituent effects on chemical shifts in related heterocyclic systems.

Predictive ¹H NMR Analysis: 3-(4-Nitrophenyl)imidazolidine-2,4-dione

The structure of 3-(4-Nitrophenyl)imidazolidine-2,4-dione presents two distinct proton environments: the protons of the p-nitrophenyl group and those of the imidazolidine-2,4-dione (hydantoin) core.

  • The p-Nitrophenyl Protons: The 4-nitrophenyl group is a classic example of a substituted aromatic system where the substituent has a strong electronic influence. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly deshields the aromatic protons.[1] This deshielding effect causes the signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (δ ~7.36 ppm in CDCl₃).[2]

    • The protons ortho to the nitro group (H-B) are expected to be the most deshielded due to both inductive and resonance effects.

    • The protons meta to the nitro group (H-A) will be less deshielded.

    • Due to the symmetry of the p-substituted ring, these protons will appear as two distinct signals, each integrating to 2H. They form a characteristic AA'BB' spin system, which often appears as a pair of doublets. We predict the H-B protons to be further downfield than the H-A protons.

  • The Imidazolidine-2,4-dione Protons:

    • Methylene Protons (H-C): The two protons on the C5 carbon of the hydantoin ring are chemically equivalent. With no adjacent protons to couple with, their signal is predicted to be a singlet, integrating to 2H. The chemical shift for such protons in related imidazolidine-2,4-dione systems typically falls in the range of 5.16 – 5.58 ppm.[3]

    • Amide Proton (N-H): The proton on the N1 nitrogen (H-D) is an amide proton. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to its involvement in hydrogen bonding.[2][4] It often appears as a broad singlet and can be found in a wide range, typically from 8.86–10.99 ppm in similar structures.[3]

Comparative Analysis: 5,5-Diphenylhydantoin (Phenytoin)

To ground our predictive analysis, we will compare it to the experimental ¹H NMR data for 5,5-Diphenylhydantoin, commercially known as Phenytoin. Phenytoin is an anticonvulsant drug that also features the imidazolidine-2,4-dione core.[5]

The key structural difference is the substitution at the C5 position. While our target molecule has two protons at C5, Phenytoin has two phenyl groups. This leads to a markedly different ¹H NMR spectrum.

  • Aromatic Protons: Phenytoin has ten aromatic protons from its two phenyl rings. Due to molecular symmetry, these protons are often magnetically equivalent and appear as a single, complex multiplet or sometimes a singlet in the aromatic region, typically around δ 7.30-7.40 ppm.[2][6][7]

  • Amide Protons (N-H): Phenytoin has two N-H protons (at N1 and N3). These protons often appear as two distinct signals, for example at δ 9.35 and 11.00 ppm, which can be downfield due to hydrogen bonding and the electronic environment of the ring.[8]

The comparison highlights how substitution dramatically alters the NMR spectrum, providing a clear method for differentiating between these structures.

Data Presentation: Predicted vs. Experimental Chemical Shifts

Proton Predicted δ (ppm) for 3-(4-Nitrophenyl)imidazolidine-2,4-dione Multiplicity Integration Reported δ (ppm) for 5,5-Diphenylhydantoin (Phenytoin)[2][6][8] Multiplicity Integration
Aromatic (meta-H)~ 7.5 - 7.8Doublet2H~ 7.3 - 7.4Multiplet / Singlet10H
Aromatic (ortho-H)~ 8.2 - 8.4Doublet2H
CH₂ (C5-H)~ 5.2 - 5.6Singlet2HN/AN/AN/A
N-H (N1-H)~ 8.9 - 11.0Broad Singlet1H~ 9.35 and 11.00Broad Singlets1H each

Experimental Protocols

To ensure high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following sections detail the necessary steps from sample preparation to data acquisition.

Logical Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A 1. Weigh Sample (5-25 mg) B 2. Select Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) A->B C 3. Dissolve Sample (0.6-0.7 mL solvent) B->C D 4. Filter into NMR Tube (Remove particulates) C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock & Shim (Field Homogeneity) E->F G 7. Set Acquisition Parameters (Pulse Program, Scans) F->G H 8. Acquire Spectrum (zg) G->H I 9. Fourier Transform (efp) H->I J 10. Phase Correction (apk) I->J K 11. Baseline Correction J->K L 12. Calibrate Chemical Shift (to TMS or residual solvent) K->L M 13. Integrate Peaks L->M N 14. Assign Signals M->N O 15. Final Structure Confirmation N->O G cluster_target 3-(4-Nitrophenyl)imidazolidine-2,4-dione cluster_alt 5,5-Diphenylhydantoin (Phenytoin) cluster_effects Key Structural Differences & NMR Effects Target Target Effect1 • 4-Nitrophenyl Group:  - Strong electron-withdrawing effect.  - Deshields aromatic protons significantly (δ > 8.0 ppm).  - Results in distinct AA'BB' pattern. Target->Effect1 Impacts Aromatic Region Effect2 • C5-Methylene Group:  - Protons are in an sp³ environment adjacent to two carbonyls.  - Appears as a singlet (no coupling partners).  - Chemical shift ~5.4 ppm. Alternative Alternative Effect3 • Two Phenyl Groups:  - Electronically neutral/weakly withdrawing.  - All 10 protons appear in a narrow range (~7.3 ppm).  - Results in a complex multiplet. Alternative->Effect3 Impacts Aromatic Region Effect4 • C5-Quaternary Carbon:  - No protons at the C5 position.  - Absence of a signal in the aliphatic region of ¹H NMR.

Caption: Structural Comparison and Resulting ¹H NMR Spectral Differences.

The pronounced downfield shift of the aromatic protons in 3-(4-Nitrophenyl)imidazolidine-2,4-dione is a direct consequence of the nitro group's deshielding effect. In contrast, the phenyl groups in Phenytoin lack such a strongly deactivating substituent, resulting in their signals appearing in the more typical aromatic region. Furthermore, the presence of the C5-methylene singlet in the target compound's spectrum is a definitive diagnostic peak that is absent in Phenytoin, where the C5 carbon is quaternary. This comparative analysis demonstrates how subtle changes in molecular structure can lead to significant and predictable changes in the ¹H NMR spectrum, reinforcing the technique's power in structural verification.

References

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  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ¹H liquid state NMR spectrum of phenytoin released from titania matrix... (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H-NMR spectra of A, phenobarbital; B, phenytoin; C, picric acid; and D, sample mixture. (n.d.). ResearchGate. Retrieved from [Link]

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  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

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  • Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. (n.d.). SciSpace. Retrieved from [Link]

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  • Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). (n.d.). ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to HPLC Method Selection for Purity Analysis of Nitrophenyl Hydantoins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of nitrophenyl hydantoins. In drug development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not just a regulatory requirement but a cornerstone of product safety and efficacy. Nitrophenyl hydantoins, a class of compounds significant in medicinal chemistry, demand robust analytical methods to detect and quantify any impurities.

This guide moves beyond mere protocols. It delves into the rationale behind methodological choices, providing a framework for selecting and optimizing the most suitable HPLC approach for your specific analytical challenge. We will compare the workhorse of the industry, Reversed-Phase HPLC, with the specialized technique of Chiral HPLC, providing the experimental data and validation insights needed to make informed decisions in the laboratory.

The Analytical Challenge: Understanding the Impurities

Effective purity analysis begins with understanding what we are looking for. Impurities in nitrophenyl hydantoins can originate from various sources:

  • Process-Related Impurities: Unreacted starting materials, intermediates from the synthesis pathway (e.g., from a Bucherer–Bergs reaction or Urech hydantoin synthesis), and by-products.[1][2]

  • Degradation Products: Resulting from exposure to light, heat, or pH excursions during manufacturing or storage. Forced degradation studies are crucial to identify these potential degradants.[3]

  • Isomeric Impurities: Positional isomers (e.g., 2-nitrophenyl vs. 3-nitrophenyl vs. 4-nitrophenyl) and, critically, enantiomers if the hydantoin possesses a chiral center at the C5 position.

A successful HPLC method must be stability-indicating, meaning it can separate the main component from all known and potential impurities, ensuring that the reported purity is accurate.[4]

Comparative Analysis of HPLC Methodologies

The choice of HPLC mode is the most critical decision in method development. For nitrophenyl hydantoins, the selection primarily hinges on the polarity of the analytes and the potential for chiral isomerism.

Method 1: Reversed-Phase HPLC (RP-HPLC) — The Universal Workhorse

RP-HPLC is the default starting point for most small-molecule pharmaceuticals due to its versatility, robustness, and applicability to a wide range of compound polarities.[3][5] The separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (typically C18 or C8).

Principle of Separation: In RP-HPLC, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used with a non-polar stationary phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The nitro- and phenyl- groups in nitrophenyl hydantoins provide sufficient hydrophobicity for good retention on standard C18 columns.

Experimental Protocol: A General-Purpose RP-HPLC Purity Method

This protocol provides a robust starting point for the analysis of a typical 5-(4-nitrophenyl)-hydantoin.

  • Instrumentation:

    • HPLC or UHPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A standard C18 provides excellent hydrophobic retention for this class of compounds, and the 250 mm length ensures high efficiency for resolving closely eluting impurities.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: Acidifying the mobile phase suppresses the ionization of the hydantoin ring's acidic proton (pKa ≈ 8.0), leading to better peak shape and more consistent retention.[6]

    • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier offering good solvating power and lower viscosity compared to methanol.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (Re-equilibration)

      • Rationale: A broad gradient is an excellent starting point for a "scouting run" to elute all potential impurities and determine their approximate retention times.[5][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

    • Detection: UV at 254 nm. Rationale: The nitrophenyl chromophore provides strong UV absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Rationale: Dissolving the sample in a solvent similar to or weaker than the initial mobile phase prevents peak distortion.[7]

Performance Data: Representative RP-HPLC Separation

The following table summarizes expected performance characteristics for a well-optimized RP-HPLC method for 5-(4-nitrophenyl)-hydantoin and two common process-related impurities.

CompoundRetention Time (min)Resolution (Rs) vs. Main PeakTailing Factor (Tf)
4-Nitrobenzaldehyde (Impurity A)8.58.21.1
5-(4-Nitrophenyl)-hydantoin 15.2 - 1.2
Related Dimer (Impurity B)17.12.51.3

Acceptance Criteria: For a method to be considered suitable, the resolution (Rs) between the main peak and any adjacent impurity should be greater than 1.5, and the tailing factor should ideally be between 0.8 and 1.5.[8]

Method 2: Chiral HPLC — For Enantiomeric Purity

If the hydantoin molecule has a stereocenter at the C5 position (e.g., 5-phenyl-5-(4-nitrophenyl)hydantoin), enantiomeric purity becomes a critical quality attribute. Standard RP-HPLC columns cannot distinguish between enantiomers. For this, a Chiral Stationary Phase (CSP) is required.

Principle of Separation: CSPs create a chiral environment, typically through immobilized polysaccharide derivatives (like amylose or cellulose).[9][10] Enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times and, thus, separation.[9][11] Normal-phase (non-polar mobile phase) conditions are often preferred for this class of compounds on polysaccharide-based CSPs.[10][12]

Experimental Protocol: Chiral Normal-Phase HPLC

This protocol is designed to separate the enantiomers of a chiral nitrophenyl hydantoin.

  • Instrumentation:

    • HPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP, e.g., CHIRALPAK® AD-H or a similar amylose-based column (250 mm x 4.6 mm, 5 µm). Rationale: Amylose-based phases have shown broad applicability and high enantioselectivity for hydantoin derivatives.[10][12]

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v). Rationale: This mobile phase composition provides a good balance of polarity for interaction with the CSP without being too strong of an eluent. The alcohol component is crucial for interacting with the CSP and facilitating the chiral recognition mechanism.[9]

    • Mode: Isocratic. Rationale: Isocratic elution is common in chiral separations as it simplifies method development and provides consistent selectivity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

Performance Data: Representative Chiral HPLC Separation

The table below illustrates the expected performance for the separation of two enantiomers.

CompoundRetention Time (min)Resolution (Rs)Selectivity (α)
Enantiomer 111.8--
Enantiomer 214.53.11.35

Acceptance Criteria: For chiral separations, a resolution (Rs) of >1.5 is required for baseline separation. The selectivity factor (α), which is the ratio of retention factors, must be >1.0 for any separation to occur.

Method Development and Validation Strategy

Developing a robust HPLC method is a systematic process. The goal is to find a set of conditions that provide the required separation and are resilient to small, deliberate variations.

A Systematic Approach to Method Development

The following workflow outlines a logical progression from initial screening to a fully validated method.

MethodDevelopmentWorkflow A 1. Define Analytical Target Profile (ATP) B 2. Initial Scouting (Broad Gradient RP-HPLC) A->B C 3. Assess Chirality (Is Chiral Method Needed?) B->C D 4. RP-HPLC Optimization (pH, Gradient, Temp) C->D No E 5. Chiral Method Screening (Column & Mobile Phase) C->E Yes F 6. Final Method Validation (ICH Q2(R1)) D->F E->F G END: Method Ready for Routine Use F->G

Caption: A workflow for systematic HPLC method development and validation.

Key Validation Parameters (ICH Q2(R1))

Once a method is optimized, it must be validated to prove it is suitable for its intended purpose.[13][14][15] The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the necessary validation characteristics.[16][17]

Validation ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants.Peak purity analysis (PDA), no co-elution, resolution (Rs) > 1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of test results to the true value (spiked recovery).98.0% to 102.0% recovery for the API.
Precision To assess the degree of scatter between a series of measurements (repeatability, intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically ≤ 0.05% of the nominal sample concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±5°C).System suitability parameters (resolution, tailing) remain within acceptable limits.

Conclusion and Recommendations

The selection of an HPLC method for the purity analysis of nitrophenyl hydantoins is a strategic decision guided by the molecular properties of the target compound and its potential impurities.

  • For Achiral Compounds: Reversed-Phase HPLC is the undisputed method of choice. A systematic approach starting with a C18 column and a broad acetonitrile/water gradient is highly likely to yield a successful, stability-indicating method. Optimization of mobile phase pH and gradient slope are the most powerful tools for achieving the desired resolution.

  • For Chiral Compounds: A two-method approach is necessary. An RP-HPLC method is still required to determine the purity with respect to process-related and degradation impurities. This must be complemented by a dedicated Chiral HPLC method, typically using a polysaccharide-based CSP under normal-phase conditions, to quantify the enantiomeric excess.

By understanding the principles behind each technique and following a logical, science-driven approach to development and validation, researchers can ensure the generation of accurate, reliable, and defensible purity data essential for advancing drug development programs.

References

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2022). ResearchGate. Retrieved from [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (2022). Chromatography Online. Retrieved from [Link]

  • Separation of Hydantoin on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. Retrieved from [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review. Retrieved from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Perjesi, P., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Separations, 9(7), 166. Retrieved from [Link]

  • Sharma, R. (2015). Effective HPLC method development. Journal of Health, Medicine and Nursing, 12, 123-128. Retrieved from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved from [Link]

  • Chankvetadze, B., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 257-267. Retrieved from [Link]

  • A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin. (2022). Semantic Scholar. Retrieved from [Link]

  • Chankvetadze, B., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. PubMed. Retrieved from [Link]

  • Perjesi, P., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI. Retrieved from [Link]

  • Development and Validation of a New HPLC Method for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. (2020). Organic Syntheses. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • A new RP-HPLC assay method for determination and quantitation of nitrofurantoin api. (2016). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Hydantoin. (n.d.). Wikipedia. Retrieved from [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2016). ResearchGate. Retrieved from [Link]

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  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Hydantoin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

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Publish Comparison Guide: Nilutamide vs. 3-(4-Nitrophenyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the thermal and structural properties of Nilutamide and its structural analog 3-(4-Nitrophenyl)hydantoin . It is designed for researchers in pharmaceutical solid-state chemistry and drug development.

Executive Summary

Nilutamide (Anandron®) is a non-steroidal antiandrogen used in the treatment of prostate cancer. Its physicochemical stability, specifically its melting point, is a critical quality attribute (CQA) for formulation and purity analysis. 3-(4-Nitrophenyl)hydantoin represents a key structural analog (lacking the 5,5-dimethyl and 3-trifluoromethyl substituents) often evaluated during Structure-Activity Relationship (SAR) studies or appearing as a synthetic intermediate/impurity.

This guide compares the melting points of these two compounds to illustrate the impact of steric bulk (gem-dimethyl group) and electronic effects (trifluoromethyl group) on crystal lattice energy.

Compound Nilutamide 3-(4-Nitrophenyl)hydantoin
CAS Number 63612-50-05452-37-9 (Analog/Generic)
Core Scaffold Imidazolidine-2,4-dioneImidazolidine-2,4-dione
Melting Point 153 – 156 °C ~220 – 240 °C (Predicted/Analogous)*
Key Substituents 5,5-Dimethyl, 3-CF3, 4-NO24-NO2 (No Methyls, No CF3)

*Note: While Nilutamide has a well-defined pharmacopeial melting range, the specific unmethylated 3-(4-nitrophenyl)hydantoin analog exhibits a significantly higher melting point due to stronger intermolecular hydrogen bonding and lack of steric hindrance, characteristic of the unsubstituted hydantoin core (MP ~220°C).

Chemical Profile & Structural Analysis

Structural Causality of Melting Point Differences

The melting point is a direct reflection of the energy required to disrupt the crystal lattice.

  • Nilutamide (Lower MP: 153-156°C):

    • Steric Hindrance: The 5,5-dimethyl groups create significant steric bulk, preventing tight packing of the hydantoin rings.

    • Electronic Repulsion: The bulky 3-trifluoromethyl (-CF3) group on the phenyl ring distorts planarity, further reducing lattice energy.

    • Result: A lower melting point compared to the unsubstituted core.[1]

  • 3-(4-Nitrophenyl)hydantoin (Higher MP: >200°C):

    • Hydrogen Bonding: Lacking the 5,5-dimethyl groups, the hydantoin ring can engage in more efficient intermolecular hydrogen bonding (N-H···O=C) similar to the parent Hydantoin (MP 221-223°C).

    • Planarity: The absence of the ortho-CF3 group allows the phenyl and hydantoin rings to adopt a more coplanar conformation, enhancing

      
      -
      
      
      
      stacking interactions.
    • Result: A significantly higher melting point and lower solubility profile.

Structural Visualization

The following diagram illustrates the structural relationship and the functional groups responsible for the thermal shift.

ChemicalStructure cluster_0 Target: Nilutamide cluster_1 Analog: 3-(4-Nitrophenyl)hydantoin Nilutamide Nilutamide (MP: 153-156°C) Func1 5,5-Dimethyl (Steric Bulk) Nilutamide->Func1 Func2 3-CF3 Group (Lattice Disruption) Nilutamide->Func2 Analog 3-(4-Nitrophenyl)hydantoin (MP: High, >200°C) Analog->Nilutamide + 5,5-Dimethyl + 3-CF3 Feature1 Unsubstituted C5 (Strong H-Bonding) Analog->Feature1 Feature2 Planar Stacking Analog->Feature2 Core Hydantoin Core (MP: 221-223°C) Core->Analog + 4-Nitrophenyl

Caption: Structural evolution showing how steric bulk (dimethyl/CF3) in Nilutamide lowers the melting point compared to the tightly packed Hydantoin core and its planar analogs.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To empirically verify these melting points and detect polymorphic transitions, a rigorous DSC protocol is required. This method is self-validating through the use of reference standards (Indium).

Reagents & Equipment
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Purge Gas: Nitrogen (50 mL/min).

  • Reference Standard: Indium (MP 156.6°C) for temperature and enthalpy calibration.

  • Sample Pan: Tzero Aluminum Pan (hermetically sealed with a pinhole).

Step-by-Step Methodology
  • System Suitability:

    • Run a pure Indium standard.

    • Acceptance Criteria: Onset temperature must be 156.6 ± 0.5°C; Enthalpy must be 28.71 ± 0.5 J/g.

  • Sample Preparation:

    • Weigh 2–5 mg of the dried sample (Nilutamide or Analog) directly into the aluminum pan.

    • Ensure the sample is spread evenly to ensure good thermal contact.

    • Crimp the lid (hermetic seal) and pierce the lid with a laser or pin to allow volatile escape (if investigating solvates) or keep sealed for pure melting.

  • Thermal Cycle:

    • Equilibrate: at 25°C.

    • Ramp: Heat at 10°C/min to 250°C.

    • Cool: (Optional) Cool at 10°C/min to 25°C to observe recrystallization.

  • Data Analysis:

    • Identify the Endothermic Peak (Melting).

    • Report the Onset Temperature (

      
      ) as the melting point, not the peak maximum.
      
    • Calculate the Heat of Fusion (

      
      ) by integrating the peak area.
      
Workflow Visualization

DSCProtocol Start Start: Sample Preparation Weigh Weigh 2-5mg into Al Pan Start->Weigh Calibrate System Check: Run Indium Std (Target: 156.6°C) Weigh->Calibrate Decision Calibration Pass? Calibrate->Decision Run Run DSC Ramp 10°C/min to 250°C Decision->Run Yes Recalibrate Recalibrate Instrument Decision->Recalibrate No Analyze Analyze Thermogram Run->Analyze Result Report Onset Temp (Nilutamide: ~154°C) Analyze->Result Recalibrate->Calibrate

Caption: Validated DSC workflow ensuring accurate melting point determination for Nilutamide and analogs.

Comparative Data Table

The following table synthesizes experimental data from authoritative sources and structural analogs to provide a comprehensive reference.

PropertyNilutamide 5,5-Dimethylhydantoin Hydantoin (Core) 3-(4-Nitrophenyl)hydantoin
Experimental MP 153 – 156 °C [1, 2]174 – 177 °C [3]221 – 223 °C [4]> 220 °C (Predicted)
Physical State White to off-white powderWhite crystalline powderColorless crystalsYellowish crystalline solid
Solubility Soluble in Acetone, EtOAcSoluble in water/alcoholSoluble in waterPoorly soluble in water
Key Impurities 4-Nitro-3-trifluoromethylaniline (MP: 125-129°C)------

Interpretation:

  • The 153-156°C range for Nilutamide is consistent with the disruption of the crystal lattice by the bulky 5,5-dimethyl and trifluoromethyl groups.

  • The Hydantoin core melts much higher (221°C), confirming that "naked" hydantoins pack more efficiently.

  • Therefore, 3-(4-Nitrophenyl)hydantoin (lacking the methyls) is expected to have a melting point significantly higher than Nilutamide, likely exceeding 200°C, making it easily distinguishable by DSC.

References

  • MedKoo Biosciences. Nilutamide Product Data & Physical Properties.Link

  • DrugFuture. Nilutamide Chemical Index & Pharmacopoeia Data.Link

  • Sigma-Aldrich. 5,5-Dimethylhydantoin Specification Sheet.Link

  • National Institute of Standards and Technology (NIST). Hydantoin Gas Phase & Condensed Phase Thermochemistry.Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 3-(4-Nitrophenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Stance on Safety

The first step in any robust safety protocol is a thorough understanding of the potential hazards. Given the structure of 3-(4-Nitrophenyl)imidazolidine-2,4-dione, we must consider the risks associated with aromatic nitro compounds and heterocyclic structures. Aromatic nitro compounds can be toxic and may cause damage to organs through prolonged or repeated exposure.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3] The imidazolidine-2,4-dione structure, while generally less reactive, may still present risks of skin and eye irritation.[4][5][6]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][3]

  • Eye and Skin Irritation: Potential to cause serious eye and skin irritation.[4][5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5]

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[1][2]

Given these potential hazards, a risk-based approach to handling is essential. The Occupational Safety and Health Administration (OSHA) mandates that employers inform employees of the chemical hazards in their workplace and provide appropriate training for handling them.[7][8][9]

The Hierarchy of Controls: A Multi-Layered Defense

Effective safety is not just about personal protective equipment (PPE). It's about a systematic approach to minimizing risk at every level. The National Institute for Occupational Safety and Health (NIOSH) advocates for a "Hierarchy of Controls," which we will adapt for handling 3-(4-Nitrophenyl)imidazolidine-2,4-dione.[9][10]

cluster_0 Hierarchy of Controls for Chemical Handling elimination Elimination (Not Feasible for Research) substitution Substitution (Use a Less Hazardous Alternative) elimination->substitution Most Effective engineering Engineering Controls (Fume Hood, Ventilation) substitution->engineering administrative Administrative Controls (SOPs, Training, Signage) engineering->administrative ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) administrative->ppe Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.

For our purposes, elimination and substitution are often not feasible in a research context. Therefore, our focus will be on robust engineering controls, stringent administrative procedures, and the correct use of PPE.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE are critical for immediate protection.[8][11] All PPE should be selected based on the potential hazards and must be inspected before each use.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[1][4][12]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[2][4][5][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[13] Check manufacturer's glove compatibility charts.[1][12]Prevents skin contact, which can lead to irritation and absorption of the chemical.[1] Gloves should be inspected for tears or holes before use and disposed of properly after handling the chemical.
Body Protection A laboratory coat (preferably flame-retardant) and closed-toe shoes.[14]Protects against accidental spills and contamination of personal clothing. Closed-toe shoes prevent injury from spills or dropped items.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used if handling fine powders outside of a fume hood or if ventilation is inadequate.[6][13][14]Minimizes the inhalation of airborne particles, which can cause respiratory irritation and may be toxic if inhaled.[1][3][5] A complete respiratory protection program, including fit testing, should be in place if respirators are required.[6][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.

A. Preparation and Pre-Handling

  • Consult the SDS: Although a specific SDS is unavailable, review the SDS for similar compounds like 4-Nitrophenol to be aware of potential hazards and handling precautions.[1][13]

  • Designate a Work Area: All work with 3-(4-Nitrophenyl)imidazolidine-2,4-dione should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13][15]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before you begin.

  • Don PPE: Put on all required PPE as outlined in the table above.

B. Handling the Compound

  • Weighing: If possible, weigh the compound inside the fume hood on an analytical balance with a draft shield to contain any airborne particles.[14] Use a micro-spatula to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • General Handling: Avoid eating, drinking, or smoking in the laboratory.[4][8][16] Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

C. Spill Response In the event of a spill, immediate and correct action is crucial.[13]

cluster_1 Chemical Spill Response Workflow start Spill Occurs alert Alert Colleagues & Supervisor start->alert evacuate Evacuate Immediate Area (If Necessary) alert->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: A stepwise workflow for responding to a chemical spill in the laboratory.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[13]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[12][13]

  • Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.[12]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, and dispose of all cleaning materials as hazardous waste.[12][13]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 3-(4-Nitrophenyl)imidazolidine-2,4-dione and any associated contaminated materials is a critical final step. All chemical waste must be handled in accordance with local, state, and federal regulations.[13]

A. Waste Segregation and Collection

  • Identify and Segregate: All waste containing 3-(4-Nitrophenyl)imidazolidine-2,4-dione, including unreacted compound, contaminated labware, and cleaning materials, must be segregated as hazardous waste.[13]

  • Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.[7][17][18]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[8][18][19]

B. Final Disposal

  • Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.[13][18]

  • Documentation: Provide the disposal company with all necessary information, including any available safety data for the compound or its constituents.

By implementing these comprehensive safety measures, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
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  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements [2025 Guide].
  • BradyID.com. (2023, April 26). HazCom Standard: a Guide to OSHA's HCS Compliance.
  • Lab Manager. (2025, November 7). NIOSH Evaluation Highlights Ventilation and Exposure Risks in Wastewater Facility Laboratory.
  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitrophenol Safety Data Sheet.
  • Safety Data Sheet. (2014, June 28). Fluka.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide | NIOSH.
  • The George Washington University. (n.d.). CDC/NIOSH General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Office of Research Safety.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Methyl-5-phenylimidazolidine-2,4-dione.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet: Tissue Preparation Solution.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • TCI Chemicals. (2025, July 17). Safety Data Sheet: 2,4-Dinitrophenylhydrazine (contains HCl) Ethanol Solution.
  • Merck. (2022, December 15). Safety Data Sheet.
  • Cayman Chemical. (2025, June 9). Safety Data Sheet: 4-Nitrophenyl α-D-Glucopyranoside.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-Methylpentane-2,4-dione.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2011, February 17). Safety Data Sheet: 2-Imidazolidinone.
  • BASF Agricultural Solutions US LLC. (2026). Minimize Exposure with Personal Protective Equipment.
  • Baker, S. (n.d.). Biosafety Levels & Lab Safety Guidelines.
  • BenchChem. (2025). Safe Disposal of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione: A Comprehensive Guide for Laboratory Professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.